Tenilsetam

Descripción

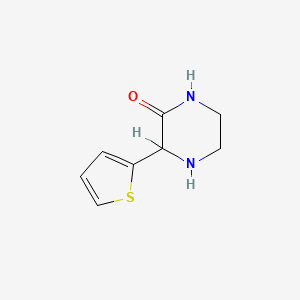

Structure

3D Structure

Propiedades

IUPAC Name |

3-thiophen-2-ylpiperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c11-8-7(9-3-4-10-8)6-2-1-5-12-6/h1-2,5,7,9H,3-4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBACKDMGYMXYLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006187 |

Source

|

| Record name | 3-(Thiophen-2-yl)-3,4,5,6-tetrahydropyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86696-86-8, 85606-97-9 |

Source

|

| Record name | Tenilsetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086696868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Thiophen-2-yl)-3,4,5,6-tetrahydropyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENILSETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4Q7XM74N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tenilsetam as a Nootropic for Cognitive Enhancement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenilsetam ((+)-3-(2-thienyl)-2-piperazinone) is a nootropic agent that has been investigated for its potential cognitive-enhancing effects, particularly in the context of age-related cognitive decline and Alzheimer's disease. This technical guide provides an in-depth overview of the current scientific understanding of tenilsetam, focusing on its mechanisms of action, preclinical and clinical data, and detailed experimental protocols. The primary established mechanism of tenilsetam is its ability to inhibit the formation of advanced glycation end-products (AGEs), a key pathological factor in diabetic complications and neurodegenerative diseases. While other nootropic mechanisms, such as modulation of glutamatergic and cholinergic systems, have been hypothesized, robust quantitative data in these areas are limited. This document aims to consolidate the available evidence, present it in a structured format for researchers, and highlight areas for future investigation.

Introduction

The quest for effective cognitive enhancers has led to the investigation of numerous compounds, including the class of nootropics. Tenilsetam emerged as a compound of interest due to its potential to address cognitive deficits associated with neurodegenerative conditions like Alzheimer's disease. This guide synthesizes the available technical information on tenilsetam, with a focus on providing researchers and drug development professionals with a comprehensive resource to inform further study.

Mechanism of Action: Inhibition of Advanced Glycation End-Products (AGEs)

The most well-documented mechanism of action for tenilsetam is its role as an inhibitor of the Maillard reaction, which leads to the formation of advanced glycation end-products (AGEs)[1][2]. AGEs are implicated in the pathogenesis of diabetic complications and are also found in the lesions of Alzheimer's disease[2]. Tenilsetam is believed to act by covalently attaching to glycated proteins, thereby blocking the reactive sites for further polymerization and crosslinking[1]. This action may interfere with the AGE-derived crosslinking of amyloid plaques and reduce the inflammatory response mediated by microglia[1].

In Vitro and In Vivo Evidence

Studies have demonstrated the inhibitory effects of tenilsetam on AGE formation in both laboratory and animal models.

Table 1: Summary of Quantitative Data on Tenilsetam's Inhibition of AGEs

| Experimental Model | Outcome Measure | Tenilsetam Concentration/Dose | Results | Reference |

| In Vitro Lysozyme Polymerization | Inhibition of glucose- and fructose-induced polymerization | Concentration-dependent | Tenilsetam inhibited the polymerization of lysozyme. | |

| In Vitro Collagen Digestibility | Restoration of enzymatic digestibility | 100 mM | Co-incubation with tenilsetam restored the reduced digestibility of collagen that had been incubated with 100 mM glucose for 4 weeks to control levels. | |

| Streptozotocin-induced Diabetic Rats (In Vivo) | Suppression of AGE-derived fluorescence and pyrraline levels in renal cortex and aorta | 50 mg/kg/day for 16 weeks | Tenilsetam suppressed the elevated levels of AGEs in diabetic rats. | |

| Streptozotocin-induced Diabetic Rats (In Vivo) | Reduction in acellular capillaries in the retina | 50 mg/kg/day for 36 weeks | Tenilsetam reduced the 3.7-fold increase in acellular capillaries by 70%. |

Experimental Protocols

-

Objective: To assess the ability of tenilsetam to inhibit sugar-induced protein polymerization.

-

Methodology:

-

Prepare a solution of lysozyme (e.g., 10 mg/mL) in a phosphate buffer (pH 7.4).

-

Add glucose or fructose to a final concentration of 100 mM.

-

In separate experimental groups, add tenilsetam at various concentrations.

-

Incubate the solutions at 37°C for a specified period (e.g., 4 weeks).

-

Analyze the degree of polymerization using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). A reduction in the monomeric lysozyme band and the appearance of higher molecular weight bands indicate polymerization. The inhibitory effect of tenilsetam is observed by a relative increase in the monomeric band compared to the sugar-only control.

-

-

Objective: To determine the in vivo efficacy of tenilsetam in reducing AGE accumulation in a diabetic animal model.

-

Methodology:

-

Induce diabetes in male Wistar rats using a single intraperitoneal injection of streptozotocin (e.g., 60 mg/kg body weight).

-

Divide the diabetic rats into a treatment group receiving daily oral administration of tenilsetam (e.g., 50 mg/kg) and a control group receiving the vehicle.

-

Maintain the treatment for a prolonged period (e.g., 16-36 weeks).

-

At the end of the treatment period, sacrifice the animals and collect tissues of interest (e.g., renal cortex, aorta, retina).

-

Quantify AGE levels in the tissues. This can be done by measuring AGE-derived fluorescence (excitation at ~370 nm, emission at ~440 nm) or by using specific immunoassays for AGEs like pyrraline.

-

For retinal analysis, prepare retinal digests to count acellular capillaries and pericytes to assess the extent of diabetic retinopathy.

-

Signaling Pathway

The proposed mechanism of tenilsetam's action as an AGE inhibitor involves its direct interaction with glycated proteins.

Other Potential Nootropic Mechanisms (Limited Evidence)

While the anti-AGE activity of tenilsetam is the most substantiated, other mechanisms common to nootropic drugs have been explored, though with limited specific data for tenilsetam.

Modulation of the Glutamatergic System

Interaction with the Cholinergic System

The cholinergic system plays a vital role in memory and attention. Some nootropics enhance cognitive function by increasing acetylcholine levels. While the effects of other nootropics on acetylcholine release have been studied using techniques like in vivo microdialysis, specific data quantifying the impact of tenilsetam on acetylcholine release in brain regions like the hippocampus are lacking.

Influence on Long-Term Potentiation (LTP)

LTP is a cellular mechanism underlying learning and memory. The effects of nootropic compounds on LTP are often studied in hippocampal slices by measuring the field excitatory postsynaptic potential (fEPSP). There is currently a lack of published studies that provide quantitative data on the effect of tenilsetam on the induction or maintenance of LTP.

Preclinical Cognitive Enhancement Studies (Data Limited)

Animal models of cognitive impairment, such as scopolamine-induced amnesia, are commonly used to evaluate the efficacy of nootropic drugs. While tenilsetam has been described as a cognition-enhancing drug, specific quantitative data from preclinical studies, for instance, from passive avoidance or Morris water maze tasks, are not widely available in the scientific literature.

Clinical Trials in Alzheimer's Disease (Data Limited)

Tenilsetam has been reportedly used in the treatment of patients with Alzheimer's disease. However, comprehensive results from large-scale, placebo-controlled clinical trials, including quantitative data from cognitive assessment scales such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), are not readily accessible in the public domain.

Pharmacokinetics (Data Limited)

Detailed pharmacokinetic parameters for tenilsetam in humans, such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), elimination half-life, and bioavailability, are not well-documented in publicly available literature.

Conclusion and Future Directions

The primary and most scientifically supported mechanism of action for tenilsetam as a potential cognitive enhancer is its ability to inhibit the formation of advanced glycation end-products. The available in vitro and in vivo data in diabetic models provide a strong rationale for its potential therapeutic role in conditions where AGEs are implicated, including neurodegenerative diseases like Alzheimer's.

However, a significant gap exists in the scientific literature regarding other potential nootropic mechanisms of tenilsetam. To fully understand its profile as a cognitive enhancer, further research is critically needed in the following areas:

-

Glutamatergic System: Quantitative studies to determine the binding affinity of tenilsetam to AMPA and NMDA receptors and its functional effects on receptor activity.

-

Cholinergic System: In vivo microdialysis studies to measure the effect of tenilsetam on acetylcholine release in key brain regions for cognition.

-

Synaptic Plasticity: Electrophysiological studies to assess the impact of tenilsetam on long-term potentiation in hippocampal slices.

-

Preclinical Efficacy: Robust behavioral studies in validated animal models of cognitive impairment to quantify the dose-dependent effects of tenilsetam on learning and memory.

-

Clinical Data: Publication of results from any clinical trials conducted in Alzheimer's disease or other cognitive disorders, including detailed data from cognitive and functional assessments.

-

Pharmacokinetics: Comprehensive pharmacokinetic studies in humans to determine the absorption, distribution, metabolism, and excretion profile of tenilsetam.

Addressing these knowledge gaps will be essential for the future development and potential clinical application of tenilsetam as a nootropic agent. The following diagram illustrates a general workflow for future preclinical evaluation of tenilsetam.

References

Tenilsetam: A Technical Guide to its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenilsetam, with the IUPAC name 3-thiophen-2-ylpiperazin-2-one, is a nootropic agent that has been investigated for its potential therapeutic effects in neurodegenerative disorders, particularly Alzheimer's disease.[1] Its mechanism of action is primarily attributed to its ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in the pathophysiology of various age-related and diabetic complications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols and signaling pathways associated with Tenilsetam.

Chemical Structure and Identification

Tenilsetam is a heterocyclic compound featuring a piperazinone ring linked to a thiophene group.

Figure 1. Chemical structure of Tenilsetam.

| Identifier | Value |

| IUPAC Name | 3-thiophen-2-ylpiperazin-2-one |

| CAS Number | 86696-86-8 |

| Molecular Formula | C₈H₁₀N₂OS |

| Molecular Weight | 182.24 g/mol |

| SMILES | C1CNC(=O)C(N1)C2=CC=CS2 |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental for drug development. The following table summarizes the available data for Tenilsetam. It is important to note that while some experimental data is available, other values are computationally predicted and should be considered as such.

| Property | Value | Source/Method |

| Melting Point | Not experimentally determined in available literature. | - |

| Boiling Point | Not experimentally determined in available literature. | - |

| Solubility | Soluble in DMSO. Quantitative aqueous solubility data is not readily available. | Commercial supplier data |

| pKa | Not experimentally determined in available literature. | - |

| LogP | 0.3 | Computed (XLogP3) |

Experimental Protocols

Synthesis of Tenilsetam

A detailed, publicly available experimental protocol for the synthesis of Tenilsetam is not readily found in the scientific literature. However, the synthesis of structurally related 3-substituted piperazin-2-ones generally involves the condensation of a diamine with an α-halo ester or a related derivative. For instance, the synthesis of 3-phenyl-2-piperazinone has been reported via the reaction of ethyl α-bromophenylacetate with an excess of ethylenediamine. This general approach could likely be adapted for the synthesis of Tenilsetam by utilizing a thiophene-containing starting material.

In Vitro Inhibition of Advanced Glycation End-product (AGE) Formation

The primary mechanism of action of Tenilsetam is its ability to inhibit the formation of AGEs. A general protocol to assess this activity in vitro is as follows:

-

Preparation of Glycation Substrate: A solution of a model protein, such as bovine serum albumin (BSA), is prepared in a phosphate buffer (pH 7.4).

-

Induction of Glycation: A reducing sugar, typically glucose or fructose, is added to the BSA solution to initiate the glycation process.

-

Inhibitor Addition: Various concentrations of Tenilsetam are added to the BSA-sugar mixture. A control group without the inhibitor is also prepared.

-

Incubation: The mixtures are incubated at 37°C for a period of several days to weeks to allow for the formation of AGEs.

-

Quantification of AGEs: The formation of AGEs is quantified by measuring the characteristic fluorescence of these products (excitation ~370 nm, emission ~440 nm) using a spectrofluorometer. The percentage of inhibition by Tenilsetam is calculated by comparing the fluorescence intensity of the samples with and without the inhibitor.

Signaling Pathways

Tenilsetam exerts its potential therapeutic effects by interfering with the pathological signaling initiated by the interaction of Advanced Glycation End-products (AGEs) with their cell surface receptor (RAGE). The binding of AGEs to RAGE triggers a cascade of intracellular events that contribute to inflammation, oxidative stress, and cellular dysfunction.

Figure 2. Proposed mechanism of Tenilsetam's interference with the AGE-RAGE signaling pathway.

As depicted in Figure 2, Tenilsetam is proposed to act upstream by inhibiting the formation of AGEs, thereby preventing the initiation of this detrimental signaling cascade. The activation of RAGE by AGEs leads to the production of reactive oxygen species (ROS) and the activation of key pro-inflammatory transcription factors and signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. These pathways collectively drive the expression of pro-inflammatory cytokines and contribute to oxidative stress and cellular damage, processes that are central to the pathology of neurodegenerative diseases and diabetic complications.

Conclusion

Tenilsetam is a promising molecule with a well-defined primary mechanism of action as an inhibitor of AGE formation. This technical guide provides a summary of its chemical and physical properties, though a notable gap exists in the availability of comprehensive experimental data for some physicochemical parameters. The outlined experimental protocol for assessing AGE inhibition and the visualization of the relevant signaling pathway offer a foundational understanding for researchers and drug development professionals interested in further investigating the therapeutic potential of Tenilsetam and related compounds. Further research to fully characterize its physicochemical profile and to develop and publish a detailed synthetic route would be of significant value to the scientific community.

References

Tenilsetam: A Technical Guide to its Pharmacokinetic and Bioavailability Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative pharmacokinetic and bioavailability data for Tenilsetam is limited. This guide provides a comprehensive overview of the established methodologies and theoretical considerations for assessing the pharmacokinetic profile of a compound like Tenilsetam, supplemented with the available information on its mechanism of action.

Introduction

Tenilsetam, chemically known as (+/-)-3-(2-thienyl)-2-piperazinone, is a cognition-enhancing drug that has been investigated for its potential therapeutic benefits in conditions such as Alzheimer's disease.[1] Its primary mechanism of action is understood to be the inhibition of the Maillard reaction and the subsequent formation of Advanced Glycation End-products (AGEs).[1][2][3][4] AGEs are implicated in the pathophysiology of various age-related diseases, including neurodegenerative disorders, by contributing to protein cross-linking, oxidative stress, and inflammation. By interfering with the formation of AGEs, Tenilsetam may help mitigate these pathological processes.

Understanding the pharmacokinetic (PK) and bioavailability profile of Tenilsetam is crucial for its development as a therapeutic agent. This guide outlines the standard experimental protocols and theoretical metabolic pathways relevant to a molecule of its class.

Putative Pharmacokinetic Profile of Tenilsetam

Data Presentation: A Template for Pharmacokinetic Analysis

The following tables represent the standard format for summarizing key pharmacokinetic parameters that would be determined from clinical and preclinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters (Hypothetical)

| Parameter | Unit | Value (e.g., Mean ± SD) | Description |

| Cmax | ng/mL | - | Maximum observed plasma concentration |

| Tmax | h | - | Time to reach Cmax |

| AUC(0-t) | ngh/mL | - | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC(0-∞) | ngh/mL | - | Area under the plasma concentration-time curve extrapolated to infinity |

| t½ | h | - | Elimination half-life |

| CL/F | L/h | - | Apparent total clearance of the drug from plasma after oral administration |

| Vd/F | L | - | Apparent volume of distribution |

Table 2: Bioavailability Assessment (Hypothetical)

| Parameter | Unit | Value | Description |

| Absolute Bioavailability (F) | % | - | The fraction of the administered dose of unchanged drug that reaches the systemic circulation |

Experimental Protocols for Pharmacokinetic and Bioavailability Studies

The following sections detail the standard methodologies that would be employed to gather the data presented in the tables above.

Single-Dose Pharmacokinetic Study in Healthy Volunteers

A single ascending dose study is a common first-in-human trial to evaluate the safety, tolerability, and pharmacokinetics of a new drug.

Protocol Outline:

-

Subject Recruitment: A cohort of healthy male and female volunteers within a specific age and BMI range would be recruited. Subjects would undergo a thorough medical screening.

-

Study Design: A randomized, single-blind, placebo-controlled design is typically used.

-

Dosing: Subjects would receive a single oral dose of Tenilsetam or a placebo. The study would consist of several cohorts, with each subsequent cohort receiving a higher dose after the safety of the previous dose has been established.

-

Pharmacokinetic Sampling: Blood samples would be collected at pre-defined time points before and after dosing (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

-

Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be developed to quantify Tenilsetam concentrations in plasma.

-

Data Analysis: Pharmacokinetic parameters would be calculated from the plasma concentration-time data for each subject using non-compartmental analysis.

References

- 1. The cognition-enhancing drug tenilsetam is an inhibitor of protein crosslinking by advanced glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Inhibitory effects of tenilsetam on the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Maillard reaction inhibitors and their biological and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cognitive Effects of Tenilsetam: An In-depth Technical Guide on Early Research and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenilsetam ((+)-3-(2-thienyl)-2-piperazinone) is a cognitive-enhancing drug candidate that has been investigated for its potential therapeutic utility in neurodegenerative diseases, particularly Alzheimer's disease. Early research into its mechanism of action has revealed a multi-faceted profile, primarily centered on its ability to inhibit the formation of advanced glycation end products (AGEs) and its anti-inflammatory properties within the central nervous system. This technical guide provides a comprehensive overview of the foundational preclinical research that has elucidated these effects. While direct quantitative data from cognitive-enhancing studies in animal models or human clinical trials are not extensively available in the public domain, this paper synthesizes the existing evidence for its biochemical and cellular actions, details the experimental protocols employed in these seminal studies, and proposes the signaling pathways through which Tenilsetam may exert its neuroprotective and cognitive-modulating effects.

Introduction

The quest for effective therapeutic agents for neurodegenerative disorders such as Alzheimer's disease has led to the investigation of numerous compounds with diverse mechanisms of action. Tenilsetam emerged as a promising candidate due to its purported nootropic effects. The primary hypothesis underpinning its development revolves around its ability to counteract key pathological processes implicated in neurodegeneration, namely the accumulation of advanced glycation end products (AGEs) and chronic neuroinflammation. This document serves as a detailed guide to the early-stage research that has shaped our understanding of Tenilsetam's potential cognitive-enhancing properties.

Mechanism of Action: Inhibition of Advanced Glycation End Product (AGE) Formation

A pivotal aspect of Tenilsetam's proposed mechanism of action is its ability to inhibit the Maillard reaction, a non-enzymatic reaction between reducing sugars and proteins or lipids that leads to the formation of AGEs.[1][2][3] The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases, including Alzheimer's, by promoting protein cross-linking, oxidative stress, and inflammation.[1]

In Vitro Evidence of AGE Inhibition

Early in vitro studies demonstrated Tenilsetam's capacity to interfere with the glycation process. These experiments typically involved the incubation of a model protein, such as lysozyme or collagen, with a reducing sugar in the presence or absence of Tenilsetam. The extent of protein polymerization and cross-linking was then assessed.

Table 1: Summary of In Vitro Effects of Tenilsetam on Protein Glycation [2]

| Experiment | Protein | Glycating Agent | Tenilsetam Concentration | Observed Effect |

| Lysozyme Polymerization | Lysozyme | Glucose (100 mM) | 10 mM & 100 mM | Dose-dependent suppression of dimer formation. |

| Lysozyme Polymerization | Lysozyme | Fructose (100 mM) | 10 mM & 100 mM | Inhibition of trimer formation at 10 mM and significant suppression of dimer formation at 100 mM. |

| Collagen Digestibility | Type I Collagen | Glucose (100 mM) | 10 mM & 100 mM | Significant recovery of collagen digestibility, which was reduced by glucose incubation. |

In Vivo Evidence of AGE Inhibition

The inhibitory effects of Tenilsetam on AGE formation were further investigated in an in vivo model of streptozotocin-induced diabetes in rats, a condition known to accelerate AGE accumulation.

Table 2: In Vivo Effects of Tenilsetam on AGE Accumulation in Diabetic Rats

| Animal Model | Treatment | Duration | Tissue Analyzed | Key Findings |

| Streptozotocin-induced diabetic rats | Tenilsetam (50 mg/kg/day) | 16 weeks | Renal cortex and aorta | Suppression of elevated levels of AGE-derived fluorescence and pyrraline (an AGE marker). |

Anti-Inflammatory Effects: Modulation of Microglial Activation

Chronic neuroinflammation, characterized by the persistent activation of microglia and astrocytes, is a key feature of Alzheimer's disease pathology. Tenilsetam has been shown to exert anti-inflammatory effects by modulating microglial numbers in a transgenic mouse model of chronic neuroinflammation.

In Vivo Evidence of Reduced Microglial Numbers

A study utilizing GFAP-IL6 mice, which express high levels of the pro-inflammatory cytokine interleukin-6 in astrocytes, demonstrated that dietary supplementation with Tenilsetam led to a reduction in the number of Iba-1 positive microglia, a marker for these immune cells.

Table 3: Effect of Tenilsetam on Microglia Numbers in GFAP-IL6 Mice

| Mouse Model | Treatment | Duration | Brain Region | Observed Effect |

| GFAP-IL6 | Tenilsetam-supplemented diet | 5 and 15 months | Cerebellum and Hippocampus | Decreased number of Iba-1+ microglia. |

Proposed Signaling Pathways

Based on its known anti-AGE and anti-inflammatory properties, the cognitive effects of Tenilsetam are hypothesized to be mediated through the modulation of key signaling pathways implicated in neuroinflammation and neurodegeneration.

The AGE-RAGE Signaling Axis

AGEs exert many of their pathogenic effects by binding to the Receptor for Advanced Glycation End products (RAGE). This interaction triggers a cascade of intracellular signaling, leading to the activation of the transcription factor NF-κB and subsequent upregulation of pro-inflammatory cytokines. By inhibiting AGE formation, Tenilsetam is proposed to indirectly attenuate the activation of this detrimental signaling pathway.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. Its activation in microglia and astrocytes leads to the production of inflammatory mediators that contribute to neuronal damage. The observed reduction in microglial numbers following Tenilsetam treatment suggests an interference with NF-κB signaling, potentially downstream of RAGE activation or through other anti-inflammatory mechanisms.

Experimental Protocols

This section details the methodologies employed in the key preclinical studies of Tenilsetam.

In Vitro Glycation Assays

-

Objective: To assess the inhibitory effect of Tenilsetam on the Maillard reaction in vitro.

-

Lysozyme Polymerization Assay:

-

A solution of 10 mg/ml lysozyme was incubated with 100 mM glucose or fructose in 0.1 M sodium phosphate buffer (pH 7.4) at 37°C for 28 days.

-

Parallel incubations were performed with the addition of Tenilsetam at concentrations of 10 mM or 100 mM.

-

Following incubation, samples were dialyzed against distilled water to remove sugars and Tenilsetam.

-

Protein concentration was determined, and samples were analyzed by SDS-PAGE to visualize the extent of lysozyme polymerization (dimer and trimer formation).

-

-

Collagen Digestibility Assay:

-

A solution of 10 mg/ml type I collagen was incubated with 100 mM glucose in 0.1 M sodium phosphate buffer (pH 7.4) at 37°C for 28 days, with or without Tenilsetam (10 mM or 100 mM).

-

After dialysis, the collagen was subjected to digestion with type VII collagenase for 48 hours at 37°C.

-

Soluble and insoluble fractions were separated by centrifugation.

-

The amount of collagen in each fraction was quantified after acid hydrolysis to determine the percentage of digested collagen.

-

In Vivo Diabetic Rat Model

-

Objective: To evaluate the effect of Tenilsetam on AGE accumulation in a living organism.

-

Animal Model: Streptozotocin-induced diabetic rats.

-

Treatment:

-

Diabetic rats were treated with Tenilsetam at a dose of 50 mg/kg/day.

-

A control group of diabetic rats received a vehicle.

-

-

Duration: 16 weeks.

-

Tissue Analysis:

-

At the end of the treatment period, animals were sacrificed.

-

The renal cortex and aorta were dissected.

-

Tissues were processed to measure AGE-derived fluorescence and levels of the specific AGE, pyrraline, using established biochemical methods.

-

In Vivo Neuroinflammation Mouse Model

-

Objective: To assess the anti-inflammatory effects of Tenilsetam in a model of chronic neuroinflammation.

-

Animal Model: GFAP-IL6 transgenic mice.

-

Treatment: Mice were fed a diet supplemented with Tenilsetam.

-

Duration: 5 and 15 months.

-

Analysis:

-

At the end of the treatment periods, mice were sacrificed, and brain tissue was collected.

-

Immunohistochemistry was performed on brain sections using an antibody against Iba-1, a marker for microglia.

-

The number of Iba-1 positive cells was quantified in the cerebellum and hippocampus to assess changes in microglial populations.

-

Cognitive Assessment (Hypothetical Framework)

Morris Water Maze

-

Purpose: To assess spatial learning and memory, which are hippocampus-dependent functions often impaired in Alzheimer's disease.

-

General Protocol:

-

A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface in one quadrant.

-

Animals are trained over several days to find the platform from different starting locations, using distal cues in the room for navigation.

-

Measures such as escape latency (time to find the platform) and path length are recorded.

-

A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

-

Passive Avoidance Test

-

Purpose: To evaluate fear-motivated learning and memory.

-

General Protocol:

-

The apparatus consists of a brightly lit compartment and a dark compartment connected by a door.

-

During a training trial, the animal is placed in the lit compartment and receives a mild foot shock upon entering the dark compartment.

-

In a subsequent test trial (e.g., 24 hours later), the latency to enter the dark compartment is measured. An increased latency indicates memory of the aversive stimulus.

-

Conclusion and Future Directions

The early research on Tenilsetam provides a compelling, albeit incomplete, picture of its potential as a cognitive-enhancing agent. Its demonstrated ability to inhibit the formation of AGEs and to reduce microglial numbers in a model of neuroinflammation points to a plausible mechanism for neuroprotection and cognitive improvement. However, the lack of publicly available, quantitative data from robust preclinical cognitive studies and human clinical trials represents a significant gap in our understanding of its efficacy.

Future research should focus on rigorously evaluating the cognitive effects of Tenilsetam in validated animal models of Alzheimer's disease using a battery of behavioral tests. Furthermore, mechanistic studies are required to directly link Tenilsetam's anti-AGE and anti-inflammatory properties to the modulation of specific signaling pathways, such as the RAGE/NF-κB axis, in a neuronal context. The generation of such data will be crucial in determining the true therapeutic potential of Tenilsetam for the treatment of cognitive disorders.

References

Tenilsetam: A Potent Inhibitor of the Maillard Reaction and Advanced Glycation End Product Formation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups in proteins, lipids, and nucleic acids, leads to the formation of a heterogeneous group of compounds known as Advanced Glycation End Products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of numerous age-related and diabetic complications. This technical guide provides an in-depth overview of the inhibitory effects of Tenilsetam, a cognition-enhancing drug, on the Maillard reaction. This document details the quantitative data from key in vitro and in vivo studies, outlines the experimental protocols used to evaluate its efficacy, and visualizes the underlying mechanisms and workflows. The findings presented herein underscore the potential of Tenilsetam as a therapeutic agent for mitigating AGE-mediated pathologies.

Introduction to the Maillard Reaction and Advanced Glycation End Products (AGEs)

The Maillard reaction begins with the condensation of a reducing sugar with a free amino group, forming a reversible Schiff base. This initial product undergoes rearrangement to form a more stable Amadori product. Subsequently, a series of complex reactions, including dehydration, oxidation, and cyclization, lead to the irreversible formation of AGEs.[1] These products, such as pyrraline and pentosidine, accumulate in tissues and contribute to cellular dysfunction and pathology through mechanisms like protein cross-linking, induction of oxidative stress, and activation of pro-inflammatory signaling pathways.[1][2]

Tenilsetam as an Inhibitor of the Maillard Reaction

Tenilsetam, chemically known as (±)-3-(2-thienyl)-2-piperazinone, has demonstrated significant inhibitory effects on the Maillard reaction.[1][3] Its mechanism of action is believed to involve the trapping of reactive dicarbonyl intermediates, such as 3-deoxyglucosone (3-DG), which are critical precursors for the formation of many AGEs. By sequestering these intermediates, Tenilsetam effectively curtails the progression of the Maillard reaction and the subsequent formation of deleterious AGEs.

Visualization of the Maillard Reaction and Tenilsetam's Point of Intervention

The following diagram illustrates the key stages of the Maillard reaction and highlights the proposed point of intervention for Tenilsetam.

Caption: Maillard Reaction Pathway and Tenilsetam's Intervention.

Quantitative Data on Tenilsetam's Inhibitory Effects

The efficacy of Tenilsetam in inhibiting the Maillard reaction has been quantified in several key in vitro and in vivo experiments. The following tables summarize these findings.

In Vitro Inhibition of Lysozyme Polymerization

Table 1: Effect of Tenilsetam on Glucose- and Fructose-Induced Lysozyme Polymerization

| Glycating Agent | Tenilsetam Concentration | Outcome | Reference |

| 100 mM Glucose | 10 mM | Suppression of dimer formation | |

| 100 mM Glucose | 100 mM | Significant suppression of dimer formation | |

| 100 mM Fructose | 10 mM | Inhibition of trimer formation | |

| 100 mM Fructose | 100 mM | Significant suppression of dimer formation |

In Vitro Restoration of Collagen Digestibility

Table 2: Effect of Tenilsetam on the Enzymatic Digestibility of Glycated Collagen

| Glycating Agent | Tenilsetam Concentration | Collagen Digestibility (% of Control) | P-value vs. Glycating Agent Alone | Reference |

| 100 mM Glucose | 0 mM | 74.1 ± 4.9 | - | |

| 100 mM Glucose | 10 mM | 93.1 ± 8.6 | < 0.05 | |

| 100 mM Glucose | 100 mM | 99.0 ± 2.1 | < 0.005 | |

| 100 mM Fructose | 0 mM | 39.1 ± 2.6 | - | |

| 100 mM Fructose | 10 mM | 61.4 ± 4.6 | < 0.005 | |

| 100 mM Fructose | 100 mM | 76.2 ± 6.6 | < 0.001 |

In Vivo Inhibition of AGE Accumulation in Diabetic Rats

Table 3: Effect of Tenilsetam Treatment on AGE-Derived Fluorescence and Pyrraline Levels in Streptozotocin-Induced Diabetic Rats

| Tissue | Parameter | Diabetic Control | Diabetic + Tenilsetam (50 mg/kg/day) | Outcome | Reference |

| Renal Cortex | AGE-derived Fluorescence | Elevated | Suppressed | Inhibition of AGE accumulation | |

| Renal Cortex | Pyrraline Levels | Elevated | Suppressed | Inhibition of pyrraline formation | |

| Aorta | AGE-derived Fluorescence | Elevated | Suppressed | Inhibition of AGE accumulation | |

| Aorta | Pyrraline Levels | Elevated | Suppressed | Inhibition of pyrraline formation |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Lysozyme Polymerization Assay

This assay assesses the ability of Tenilsetam to inhibit the cross-linking of proteins induced by reducing sugars.

Experimental Workflow:

Caption: Workflow for the Lysozyme Polymerization Assay.

Methodology:

-

Sample Preparation: A solution of 10 mg/ml lysozyme was prepared in 0.1 M sodium phosphate buffer (pH 7.4).

-

Incubation: The lysozyme solution was incubated with either 100 mM glucose or 100 mM fructose in the presence or absence of Tenilsetam (10 mM or 100 mM) at 37°C for 28 days.

-

Post-Incubation Processing: After incubation, the samples were dialyzed against distilled water to remove unreacted sugars and Tenilsetam. The protein concentration of each sample was then determined using the Bradford method.

-

Analysis: The extent of lysozyme polymerization (dimer and trimer formation) was analyzed by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

In Vitro Collagen Digestibility Assay

This assay measures Tenilsetam's ability to prevent the reduction in enzymatic digestibility of collagen caused by glycation.

Experimental Workflow:

Caption: Workflow for the Collagen Digestibility Assay.

Methodology:

-

Glycation of Collagen: Collagen (10 mg/ml) was incubated with 100 mM glucose or fructose, with or without Tenilsetam (10 mM or 100 mM), at 37°C for 4 weeks.

-

Enzymatic Digestion: The glycated collagen was then subjected to digestion by collagenase.

-

Quantification: The amounts of collagen in the soluble and insoluble fractions were determined using a hydroxyproline assay.

-

Calculation: The digestibility was calculated as the ratio of collagen in the soluble fraction to the total collagen content.

Reactivity with 3-Deoxyglucosone (3-DG)

This experiment directly assesses Tenilsetam's ability to interact with a key reactive intermediate of the Maillard reaction.

Methodology:

-

Incubation: A 50 µM solution of 3-DG was incubated in the presence or absence of 5 mM Tenilsetam in phosphate buffer (pH 7.4) at 37°C.

-

Sampling: Aliquots were taken at various time points.

-

Analysis: The concentration of remaining 3-DG in the samples was measured by High-Performance Liquid Chromatography (HPLC).

In Vivo Study in Diabetic Rats

This study evaluates the efficacy of Tenilsetam in a living organism.

Methodology:

-

Induction of Diabetes: Diabetes was induced in rats via streptozotocin injection.

-

Treatment: Diabetic rats were treated with Tenilsetam (50 mg/kg/day) for 16 weeks.

-

Tissue Collection: After the treatment period, renal cortex and aorta tissues were collected.

-

Analysis: The levels of AGE-derived fluorescence and pyrraline in the tissue homogenates were measured.

Conclusion

Tenilsetam has been shown to be a potent inhibitor of the Maillard reaction, both in vitro and in vivo. Its ability to trap reactive dicarbonyl intermediates like 3-deoxyglucosone provides a clear mechanism for its action. The quantitative data from studies on lysozyme polymerization, collagen digestibility, and AGE accumulation in diabetic models collectively demonstrate its significant potential in mitigating the pathological consequences of advanced glycation. For researchers and professionals in drug development, Tenilsetam represents a promising candidate for further investigation as a therapeutic agent for a range of conditions associated with AGE accumulation, including diabetic complications and neurodegenerative diseases.

References

- 1. The cognition-enhancing drug tenilsetam is an inhibitor of protein crosslinking by advanced glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of tenilsetam on the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Urinary Pyrraline by Solid-Phase Extraction and High Performance Liquid Chromatography [jstage.jst.go.jp]

Tenilsetam: A Potential Therapeutic Avenue in Preventing Amyloid Plaque Crosslinking

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease, a devastating neurodegenerative disorder, is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain. The progressive accumulation and crosslinking of these plaques are considered key pathological events leading to neuronal dysfunction and cognitive decline. Advanced Glycation Endproducts (AGEs), which are formed through non-enzymatic reactions between sugars and proteins, have been implicated in the irreversible crosslinking of Aβ peptides, thereby stabilizing the plaques and promoting neuroinflammation. Tenilsetam, a cognition-enhancing drug, has demonstrated a significant inhibitory effect on the formation of AGEs and protein crosslinking. This technical guide explores the core scientific evidence for Tenilsetam's potential role in preventing amyloid plaque crosslinking, presenting quantitative data, detailed experimental methodologies, and a review of the implicated signaling pathways. While direct experimental evidence of Tenilsetam's effect on Aβ plaque crosslinking is still emerging, its established mechanism as a potent inhibitor of the Maillard reaction provides a strong rationale for its investigation as a disease-modifying therapy in Alzheimer's disease.

Introduction: The Challenge of Amyloid Plaque Crosslinking in Alzheimer's Disease

The aggregation of amyloid-beta peptides is a central event in the pathogenesis of Alzheimer's disease. Over time, these aggregates undergo further modifications, including crosslinking, which renders them more resistant to proteolytic degradation and enhances their neurotoxic effects. Advanced Glycation Endproducts (AGEs) are a major contributor to this crosslinking process. AGEs, such as pentosidine and pyrraline, form covalent bonds between proteins, leading to the formation of stable, insoluble aggregates.[1][2] Immunohistochemical studies have confirmed the presence of AGEs within the amyloid plaques of Alzheimer's disease patients, suggesting a direct role in the maturation and stabilization of these pathological structures.[2]

The inhibition of AGE formation and the subsequent crosslinking of proteins represents a promising therapeutic strategy to interfere with the progression of Alzheimer's disease. Tenilsetam, a piperazinone derivative, has been identified as an inhibitor of the Maillard reaction, the chemical process that leads to the formation of AGEs.[1][3] This guide provides a comprehensive overview of the existing evidence supporting the hypothesis that Tenilsetam may prevent amyloid plaque crosslinking.

Quantitative Data on Tenilsetam's Inhibition of Protein Crosslinking and AGE Formation

The efficacy of Tenilsetam in preventing protein crosslinking and AGE formation has been quantified in several key in vitro and in vivo studies. The following tables summarize the significant findings from the available literature.

| Experiment | Model System | Tenilsetam Concentration | Key Findings | Reference |

| Lysozyme Polymerization (in vitro) | Lysozyme incubated with 100 mM glucose for 28 days | 10 mM and 100 mM | Tenilsetam suppressed the formation of lysozyme dimers in a dose-dependent manner. | |

| Lysozyme Polymerization (in vitro) | Lysozyme incubated with 100 mM fructose for 28 days | 10 mM and 100 mM | 10 mM Tenilsetam inhibited the formation of trimers, while 100 mM significantly suppressed dimer formation. | |

| Collagen Digestibility (in vitro) | Type I collagen incubated with 100 mM glucose for 28 days | 10 mM and 100 mM | 100 mM Tenilsetam restored the reduced enzymatic digestibility of collagen to control levels. | |

| Collagen Digestibility (in vitro) | Type I collagen incubated with 100 mM fructose for 28 days | 10 mM and 100 mM | Tenilsetam significantly recovered the reduced digestibility of collagen in a dose-dependent manner. |

| In Vivo Study | Animal Model | Tenilsetam Dosage | Duration | Key Findings | Reference |

| AGE-derived Fluorescence in Renal Cortex | Streptozotocin-induced diabetic rats | 50 mg/kg/day | 16 weeks | Tenilsetam suppressed the elevated levels of AGE-derived fluorescence. | |

| Pyrraline Levels in Renal Cortex | Streptozotocin-induced diabetic rats | 50 mg/kg/day | 16 weeks | Tenilsetam suppressed the elevated levels of pyrraline, an AGE. | |

| AGE-derived Fluorescence in Aorta | Streptozotocin-induced diabetic rats | 50 mg/kg/day | 16 weeks | Tenilsetam suppressed the elevated levels of AGE-derived fluorescence. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro Inhibition of Lysozyme Polymerization

Objective: To assess the inhibitory effect of Tenilsetam on sugar-induced protein crosslinking.

Materials:

-

Lysozyme from egg white

-

D-glucose and D-fructose

-

Tenilsetam

-

Sodium phosphate buffer (0.1 M, pH 7.4)

-

SDS-PAGE reagents and equipment

Protocol:

-

Prepare a 10 mg/mL solution of lysozyme in 0.1 M sodium phosphate buffer.

-

Incubate the lysozyme solution with 100 mM glucose or fructose in the presence or absence of Tenilsetam (10 mM and 100 mM) at 37°C for 28 days.

-

After incubation, analyze the samples by SDS-PAGE on a 15% separating gel to visualize the formation of lysozyme dimers and trimers.

-

Quantify the extent of polymerization by densitometry of the stained gel.

In Vitro Collagen Digestibility Assay

Objective: To determine the effect of Tenilsetam on the crosslinking of collagen, a long-lived protein susceptible to glycation.

Materials:

-

Type I collagen

-

D-glucose and D-fructose

-

Tenilsetam

-

Collagenase (Type VII)

-

HEPES buffer (0.02 M, pH 7.5) containing 0.1 M CaCl₂

Protocol:

-

Incubate a 10 mg/mL solution of type I collagen with 100 mM glucose or fructose in the presence or absence of Tenilsetam (10 mM and 100 mM) in phosphate buffer at 37°C for 28 days.

-

Dialyze the samples against distilled water to remove free sugars and Tenilsetam.

-

Digest the collagen samples with collagenase in HEPES buffer for 48 hours at 37°C.

-

Separate the soluble and insoluble fractions by centrifugation.

-

Hydrolyze both fractions and quantify the amount of collagen in each to determine the percentage of digested collagen.

In Vivo Assessment of AGE Accumulation in Diabetic Rats

Objective: To evaluate the in vivo efficacy of Tenilsetam in inhibiting AGE formation.

Materials:

-

Streptozotocin (for inducing diabetes in rats)

-

Tenilsetam

-

Equipment for measuring fluorescence in tissue homogenates

-

Reagents for pyrraline quantification (e.g., by HPLC or ELISA)

Protocol:

-

Induce diabetes in rats by a single injection of streptozotocin.

-

Treat a group of diabetic rats with Tenilsetam (e.g., 50 mg/kg/day) administered in their drinking water or by gavage for a period of 16 weeks.

-

At the end of the treatment period, sacrifice the animals and collect tissues such as the renal cortex and aorta.

-

Homogenize the tissues and measure AGE-derived fluorescence at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

-

Quantify the levels of specific AGEs, such as pyrraline, in the tissue homogenates using appropriate analytical methods.

Signaling Pathways Implicated in AGE-Mediated Amyloid Plaque Pathophysiology

The pathological effects of AGEs are mediated, in part, through their interaction with the Receptor for Advanced Glycation Endproducts (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. The binding of AGEs to RAGE on various cell types in the brain, including neurons, microglia, and astrocytes, triggers a cascade of intracellular signaling events that contribute to neuroinflammation and neuronal damage. Tenilsetam, by inhibiting the formation of AGEs, is hypothesized to indirectly suppress these detrimental signaling pathways.

The AGE-RAGE Signaling Axis

The interaction of AGEs with RAGE activates multiple downstream signaling pathways, including the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). This leads to the upregulation of pro-inflammatory cytokines and reactive oxygen species (ROS), creating a state of chronic neuroinflammation.

Tenilsetam's Potential Impact on Microglial Activation

Microglia, the resident immune cells of the brain, play a dual role in Alzheimer's disease. While they are involved in the clearance of Aβ, their chronic activation by AGEs and Aβ oligomers can lead to a pro-inflammatory state, contributing to neurotoxicity. Tenilsetam's ability to reduce the AGE load could potentially dampen this chronic microglial activation, shifting their phenotype towards a more neuroprotective state.

References

The Potential Anti-inflammatory Role of Tenilsetam in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research directly investigating the anti-inflammatory properties of Tenilsetam in the central nervous system (CNS) is limited. This document synthesizes the available preliminary evidence with established principles of neuroinflammation to provide a hypothetical framework and guide for future research.

Introduction to Neuroinflammation in CNS Pathologies

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This complex biological response within the brain and spinal cord involves the activation of resident immune cells, primarily microglia and astrocytes, and the infiltration of peripheral immune cells.[1][2] While acute neuroinflammation is a protective mechanism, chronic activation can lead to a self-perpetuating cycle of neuronal damage, synaptic dysfunction, and progressive neurodegeneration.[1][3] Key mediators of this inflammatory cascade include pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, reactive oxygen species (ROS), and various signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4]

Tenilsetam: A Potential Modulator of Neuroinflammation

Tenilsetam ((+)-3-(2-thienyl)-2-piperazinone) is a cognition-enhancing drug that has been investigated for the treatment of Alzheimer's disease. While its primary mechanism of action has been linked to the modulation of neurotransmitter systems, emerging evidence suggests a potential, indirect anti-inflammatory role. One proposed mechanism involves the inhibition of protein crosslinking by advanced glycation endproducts (AGEs). AGEs are known to contribute to neurotoxicity and inflammation, in part by activating microglia. By interfering with AGE formation, Tenilsetam may diminish the activation of phagocytic microglia, thereby reducing the inflammatory response in the CNS.

Hypothesized Anti-inflammatory Signaling Pathway of Tenilsetam

Based on its proposed interaction with AGEs and the known signaling cascades in neuroinflammation, a hypothetical signaling pathway for Tenilsetam's anti-inflammatory action is presented below. This model posits that by reducing the AGE-RAGE (Receptor for Advanced Glycation Endproducts) interaction, Tenilsetam could lead to the downstream inhibition of key pro-inflammatory transcription factors like NF-κB.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data that could be expected from in vitro and in vivo studies investigating the anti-inflammatory effects of Tenilsetam. These are provided as a template for data presentation in future research.

Table 1: Effect of Tenilsetam on Pro-inflammatory Cytokine Secretion in LPS-stimulated Microglial Cell Culture (Hypothetical Data)

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | 25.3 ± 3.1 | 15.8 ± 2.5 | 30.1 ± 4.2 |

| LPS (100 ng/mL) | 450.7 ± 25.9 | 280.4 ± 18.7 | 510.6 ± 35.1 |

| LPS + Tenilsetam (1 µM) | 310.2 ± 19.8 | 195.6 ± 15.3 | 355.9 ± 28.4* |

| LPS + Tenilsetam (10 µM) | 180.5 ± 15.4 | 110.1 ± 10.2 | 210.3 ± 20.1** |

| LPS + Tenilsetam (50 µM) | 95.8 ± 9.7 | 65.7 ± 7.9 | 115.4 ± 12.6*** |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to LPS alone. Data are presented as mean ± SEM.

Table 2: Effect of Tenilsetam on Microglial Activation in a Mouse Model of Neuroinflammation (Hypothetical Data)

| Treatment Group | Iba1+ Cells/mm² (Cortex) | Iba1+ Cells/mm² (Hippocampus) |

| Saline Control | 55 ± 8 | 48 ± 6 |

| LPS (5 mg/kg) | 210 ± 22 | 185 ± 19 |

| LPS + Tenilsetam (10 mg/kg) | 135 ± 15 | 110 ± 12 |

| LPS + Tenilsetam (30 mg/kg) | 80 ± 10 | 72 ± 9 |

*p < 0.05, **p < 0.01 compared to LPS alone. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for key experiments to elucidate the anti-inflammatory properties of Tenilsetam are provided below.

In Vitro Microglial Activation Assay

Objective: To determine the effect of Tenilsetam on the production of pro-inflammatory mediators by activated microglial cells.

Methodology:

-

Cell Culture: Murine or human microglial cell lines (e.g., BV-2 or HMC3) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 24-well plates. After reaching 80% confluency, they are pre-treated with varying concentrations of Tenilsetam (e.g., 1, 10, 50 µM) or vehicle for 1 hour.

-

Stimulation: Neuroinflammation is induced by adding Lipopolysaccharide (LPS) (100 ng/mL) to the culture medium for 24 hours.

-

Quantification of Cytokines: Supernatants are collected, and the concentrations of TNF-α, IL-1β, and IL-6 are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide Assay: The production of nitric oxide (NO) is assessed by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

-

Western Blot Analysis: Cell lysates are collected to analyze the expression and phosphorylation of key signaling proteins, such as p65 (NF-κB) and p38 MAPK, by Western blotting.

In Vivo Mouse Model of Neuroinflammation

Objective: To evaluate the in vivo efficacy of Tenilsetam in a mouse model of acute neuroinflammation.

Methodology:

-

Animals: Adult male C57BL/6 mice (8-10 weeks old) are used.

-

Treatment: Tenilsetam (e.g., 10 and 30 mg/kg) or vehicle is administered intraperitoneally (i.p.) once daily for 7 days.

-

Induction of Neuroinflammation: On day 7, one hour after the final dose of Tenilsetam, mice receive a single i.p. injection of LPS (5 mg/kg) or saline.

-

Tissue Collection: 24 hours after LPS injection, mice are euthanized, and brains are collected. One hemisphere is fixed in 4% paraformaldehyde for immunohistochemistry, and the other is dissected (cortex and hippocampus) and snap-frozen for biochemical analysis.

-

Immunohistochemistry: Brain sections are stained with antibodies against Iba1 (a marker for microglia) to assess microglial activation and morphology. The number of Iba1-positive cells is quantified using image analysis software.

-

Quantitative PCR (qPCR): RNA is extracted from the cortex and hippocampus to measure the mRNA expression levels of pro-inflammatory cytokines (Tnf-α, Il-1β, Il-6) and other inflammatory markers.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for preclinical evaluation of a potential anti-inflammatory compound like Tenilsetam.

Conclusion and Future Directions

While direct evidence is currently sparse, the potential for Tenilsetam to exert anti-inflammatory effects in the central nervous system via the inhibition of AGE formation presents an intriguing avenue for further research. The hypothetical framework and experimental protocols outlined in this guide provide a roadmap for rigorously evaluating this potential. Future studies should focus on:

-

Confirming the inhibitory effect of Tenilsetam on AGE formation in CNS-relevant models.

-

Elucidating the precise molecular mechanisms by which Tenilsetam modulates microglial activation, including its effects on the NF-κB and MAPK signaling pathways.

-

Evaluating the efficacy of Tenilsetam in chronic models of neurodegenerative diseases where neuroinflammation plays a key role.

A thorough investigation of Tenilsetam's anti-inflammatory properties could unveil a novel therapeutic application for this compound and contribute to the development of new strategies for combating neuroinflammatory and neurodegenerative diseases.

References

- 1. Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanisms Involved in Microglial-Interceded Alzheimer’s Disease and Nanocarrier-Based Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? [frontiersin.org]

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies with Tenilsetam

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data on Tenilsetam dosage and administration for in vivo rodent studies. While direct studies on cognitive enhancement are limited in publicly available literature, this document synthesizes existing data and provides standardized protocols for key behavioral assays relevant to the assessment of nootropic agents.

Introduction

Tenilsetam ((±)-3-(2-thienyl)-2-piperazinone) is a cognition-enhancing drug that has been investigated for its potential therapeutic benefits in neurodegenerative diseases, particularly Alzheimer's disease.[1] Its primary mechanism of action is the inhibition of the formation of advanced glycation end-products (AGEs).[1] AGEs are implicated in the pathophysiology of various age-related diseases, including neurodegeneration, by promoting oxidative stress and inflammation. By inhibiting AGE formation, Tenilsetam is proposed to exert neuroprotective effects.

Dosage and Administration

To date, detailed dose-response studies of Tenilsetam for cognitive enhancement in rodent models are not widely available in peer-reviewed literature. However, one key study provides a documented dosage and administration regimen in a disease model relevant to AGE formation.

Table 1: Summary of Tenilsetam Dosage and Administration in a Rodent Model

| Animal Model | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |

| Streptozotocin-induced diabetic rats | 50 mg/kg | Not specified, likely oral gavage or in diet | Daily | 16 weeks | Suppressed elevated levels of AGE-derived fluorescence and pyrraline in renal cortex and aorta. | [1](2) |

Note: Researchers should consider this dosage as a starting point for designing their own dose-response studies in relevant cognitive and neurodegenerative rodent models. It is crucial to perform dose-range finding studies to determine the optimal therapeutic window for cognitive enhancement and to assess potential toxicity.

Mechanism of Action: Inhibition of AGE Formation and RAGE Signaling

Tenilsetam's neuroprotective effects are attributed to its ability to inhibit the non-enzymatic glycation of proteins, a process that leads to the formation of AGEs. AGEs exert their detrimental effects in part by binding to the Receptor for Advanced Glycation Endproducts (RAGE). This interaction triggers a cascade of intracellular signaling events, leading to increased oxidative stress, inflammation, and cellular damage. A key downstream effector of RAGE signaling is the transcription factor Nuclear Factor-kappa B (NF-κB), which upregulates the expression of pro-inflammatory cytokines and other mediators of cellular damage.

Caption: Tenilsetam inhibits AGE formation, preventing RAGE activation.

Experimental Protocols for Behavioral Assessment

The following are standardized protocols for key behavioral assays used to evaluate learning and memory in rodents. These can be adapted for studies investigating the nootropic effects of Tenilsetam.

Morris Water Maze (MWM)

The MWM is a widely used test to assess spatial learning and memory.

Materials:

-

Circular pool (1.5-2 m diameter for rats, 1.2 m for mice) filled with opaque water (20-24°C).

-

Submerged escape platform (10-15 cm diameter).

-

Video tracking system and software.

-

Distal visual cues placed around the room.

Procedure:

-

Habituation (Day 1): Allow each animal to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.

-

Acquisition Phase (Days 2-5):

-

Conduct 4 trials per day for each animal.

-

Place the submerged platform in a fixed quadrant of the pool.

-

For each trial, gently place the animal into the water facing the pool wall from one of four randomized starting positions.

-

Allow the animal to swim and find the platform for a maximum of 60-90 seconds.

-

If the animal fails to find the platform within the time limit, guide it to the platform and allow it to remain there for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (Day 6):

-

Remove the escape platform from the pool.

-

Allow the animal to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

-

Caption: Workflow for the Morris Water Maze experiment.

Passive Avoidance Task

This task assesses fear-motivated learning and memory.

Materials:

-

Shuttle box with two compartments: one brightly lit and one dark, connected by a guillotine door.

-

Electrified grid floor in the dark compartment.

Procedure:

-

Acquisition/Training Trial:

-

Place the animal in the lit compartment.

-

After a brief habituation period (e.g., 60 seconds), open the guillotine door.

-

When the animal enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

-

Record the latency to enter the dark compartment.

-

-

Retention Trial (24 hours later):

-

Place the animal back in the lit compartment.

-

Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.

-

Caption: Workflow for the Passive Avoidance Task.

Novel Object Recognition (NOR) Test

The NOR test evaluates recognition memory based on the innate preference of rodents for novelty.

Materials:

-

Open field arena (e.g., 50x50 cm).

-

Two sets of identical objects (e.g., small plastic toys) and one novel object.

Procedure:

-

Habituation (Day 1): Allow each animal to freely explore the empty open field arena for 5-10 minutes.

-

Familiarization/Training Phase (Day 2):

-

Place two identical objects in the arena.

-

Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

-

Record the time spent exploring each object.

-

-

Test Phase (Day 2, after a retention interval of 1-24 hours):

-

Replace one of the familiar objects with a novel object.

-

Place the animal back in the arena and allow it to explore for 5 minutes.

-

Record the time spent exploring the familiar and the novel object.

-

Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates recognition memory.

-

Caption: Workflow for the Novel Object Recognition Test.

Conclusion

Tenilsetam shows promise as a neuroprotective agent through its inhibition of AGE formation. The provided dosage from a rodent diabetes model serves as a valuable reference for initiating cognitive studies. The standardized behavioral protocols outlined here offer robust methods for assessing the potential nootropic effects of Tenilsetam in relevant rodent models of aging and neurodegeneration. Further research is warranted to establish a clear dose-response relationship for cognitive enhancement and to further elucidate its downstream neuroprotective mechanisms.

References

Application Notes and Protocols for Tenilsetam in GFAP-IL6 Mouse Models of Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic neuroinflammation is a key pathological feature of numerous neurodegenerative diseases. The GFAP-IL6 transgenic mouse model is a valuable tool for studying chronic neuroinflammation, as these mice overexpress the pro-inflammatory cytokine Interleukin-6 (IL-6) in astrocytes, leading to sustained activation of microglia and astrocytes, particularly in the cerebellum.[1][2] This chronic inflammatory state results in progressive motor and cognitive deficits, mimicking aspects of human neurodegenerative conditions.[3][4][5] Tenilsetam is a nootropic agent that has been shown to inhibit the formation of advanced glycation end products (AGEs), which are implicated in inflammatory processes and neurodegeneration. By interfering with AGE formation, Tenilsetam may reduce the activation of microglia and subsequent inflammatory damage. These application notes provide a detailed protocol for evaluating the therapeutic potential of Tenilsetam in the GFAP-IL6 mouse model of neuroinflammation.

Hypothesized Signaling Pathway of Tenilsetam in IL-6 Mediated Neuroinflammation

The following diagram illustrates the hypothesized mechanism by which Tenilsetam may ameliorate neuroinflammation in GFAP-IL6 mice. In this model, the overexpression of IL-6 by astrocytes leads to the activation of microglia and subsequent production of pro-inflammatory cytokines. Tenilsetam is proposed to inhibit the formation of Advanced Glycation End Products (AGEs), which are known to activate microglia through the Receptor for Advanced Glycation End Products (RAGE). By reducing AGEs, Tenilsetam may dampen microglial activation and the downstream inflammatory cascade.

Experimental Design and Workflow

A longitudinal study is proposed to assess the efficacy of Tenilsetam in mitigating the progression of neuroinflammation and associated behavioral deficits in GFAP-IL6 mice.

Protocols

Animal Husbandry and Grouping

-

Animals: Heterozygous male GFAP-IL6 mice and wild-type (WT) littermates on a C57BL/6 background.

-

Age: 3 months at the start of the treatment protocol.

-

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Groups (n=10-12 per group):

-

WT + Vehicle (0.5% carboxymethylcellulose in sterile water)

-

GFAP-IL6 + Vehicle

-

GFAP-IL6 + Tenilsetam (25 mg/kg)

-

GFAP-IL6 + Tenilsetam (50 mg/kg)

-

Tenilsetam Administration

-

Preparation: Prepare a suspension of Tenilsetam in 0.5% carboxymethylcellulose (CMC) in sterile water.

-

Administration: Administer Tenilsetam or vehicle daily via oral gavage for 3 consecutive months.

-

Dosage: Based on previous studies in rodents, a dosage of 50 mg/kg has been shown to be effective. A lower dose of 25 mg/kg is included to assess dose-dependency.

Behavioral Testing (at 6 months of age)

-

Apparatus: An accelerating rotarod apparatus.

-

Acclimation: Acclimate mice to the apparatus for 2 minutes at a constant speed of 4 rpm for 2 consecutive days prior to testing.

-

Testing:

-

Place the mouse on the rotating rod.

-

The rod accelerates from 4 to 40 rpm over a 5-minute period.

-

Record the latency to fall for each mouse.

-

Perform three trials per mouse with a 15-minute inter-trial interval.

-

The average latency to fall across the three trials is used for analysis.

-

-

Apparatus: A narrow wooden beam (1 cm wide, 50 cm long) suspended 30 cm above a padded surface.

-

Training: Train the mice to traverse the beam to a home cage at the other end for 2 days prior to testing.

-

Testing:

-

Place the mouse at one end of the beam.

-

Record the time taken to traverse the beam and the number of foot slips.

-

Perform three trials per mouse.

-

The average traverse time and number of foot slips are used for analysis.

-

-

Apparatus: A Y-shaped maze with three identical arms at a 120° angle.

-

Procedure:

-

Place the mouse in the center of the maze and allow it to explore freely for 8 minutes.

-

Record the sequence of arm entries.

-

A spontaneous alternation is defined as consecutive entries into all three arms without repetition.

-

Calculate the percentage of spontaneous alternations: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.

-

Tissue Collection and Preparation

-

Anesthesia: Anesthetize mice with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Perfusion: Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS for histological analysis. For biochemical analysis, perfuse with PBS only.

-

Brain Extraction: Carefully dissect the brain and divide it into two hemispheres.

-

Histology: Post-fix one hemisphere in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection. Section the brain into 30 µm coronal sections using a cryostat.

-

Biochemistry: Dissect the cerebellum and hippocampus from the other hemisphere, snap-freeze in liquid nitrogen, and store at -80°C until use.

Histological Analysis

-

Blocking: Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against Iba1 (e.g., rabbit anti-Iba1) and GFAP (e.g., mouse anti-GFAP) diluted in blocking solution.

-

Secondary Antibody Incubation: Incubate sections with appropriate fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) for 2 hours at room temperature.

-

Mounting and Imaging: Mount sections on slides with a mounting medium containing DAPI. Capture images using a fluorescence or confocal microscope.

-

Quantification: Quantify the number and analyze the morphology of Iba1-positive and GFAP-positive cells in the cerebellum and hippocampus using image analysis software.

Biochemical Analysis

-

Homogenization: Homogenize the frozen cerebellum and hippocampus tissue in a lysis buffer containing protease inhibitors.

-

Centrifugation: Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant for analysis.

-

ELISA: Perform ELISA for IL-6 and TNF-α according to the manufacturer's instructions.

-

Normalization: Normalize cytokine concentrations to the total protein concentration of the sample, determined by a BCA assay.

-

Protein Extraction and Quantification: Extract total protein from tissue homogenates and determine the concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against inflammatory markers (e.g., iNOS, COX-2) and a loading control (e.g., β-actin) overnight at 4°C. Then, incubate with HRP-conjugated secondary antibodies.

-

Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control.

Data Presentation

The following tables present a hypothetical summary of the expected quantitative data from the described experiments.

Table 1: Behavioral Test Outcomes

| Group | Accelerod (Latency to Fall, s) | Beam Walking (Traverse Time, s) | Beam Walking (Foot Slips) | Y-Maze (% Spontaneous Alternation) |

| WT + Vehicle | 245 ± 15 | 8 ± 1.2 | 1.5 ± 0.5 | 75 ± 5 |

| GFAP-IL6 + Vehicle | 150 ± 20 | 18 ± 2.5 | 6.2 ± 1.8 | 50 ± 7 |

| GFAP-IL6 + Tenilsetam (25 mg/kg) | 185 ± 18 | 14 ± 2.1 | 4.1 ± 1.2 | 60 ± 6 |

| GFAP-IL6 + Tenilsetam (50 mg/kg) | 210 ± 16 | 11 ± 1.8 | 2.8 ± 0.9 | 68 ± 5 |

Table 2: Neuroinflammation Markers